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molecular formula C16H16N2O B8600219 2-(Benzyloxy)-4-ethyl-6-methylpyridine-3-carbonitrile

2-(Benzyloxy)-4-ethyl-6-methylpyridine-3-carbonitrile

Cat. No. B8600219
M. Wt: 252.31 g/mol
InChI Key: DSSGTMPXLJPNEF-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A mixture of 4-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Cpd AA, 1.1 g, 6.8 mmol), (chloromethyl)benzene (1.1 mL, 9.4 mmol, 1.4 equiv) and silver(I) oxide (1.8 g, 7.7 mmol) in anhydrous toluene (22.7 mL) was heated at 110° C. for 17 hours. The reaction mixture was cooled to 23° C. then filtered through CELITE®. The filtrate was concentrated under vacuum. The residue was purified by column chromatography (heptane/EtOAc) to give 2-(benzyloxy)-4-ethyl-6-methylpyridine-3-carbonitrile (Cpd BB, 1.42 g, 83%) as a colorless oil.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[C:7]([CH3:9])[NH:6][C:5](=[O:10])[C:4]=1[C:11]#[N:12])[CH3:2].Cl[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1(C)C=CC=CC=1.[Ag-]=O>[CH2:14]([O:10][C:5]1[C:4]([C:11]#[N:12])=[C:3]([CH2:1][CH3:2])[CH:8]=[C:7]([CH3:9])[N:6]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)C1=C(C(NC(=C1)C)=O)C#N
Name
Quantity
1.1 mL
Type
reactant
Smiles
ClCC1=CC=CC=C1
Name
Quantity
22.7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Ag-]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 23° C.
FILTRATION
Type
FILTRATION
Details
then filtered through CELITE®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (heptane/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC(=CC(=C1C#N)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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